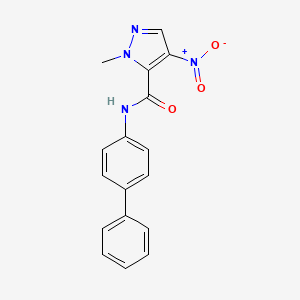

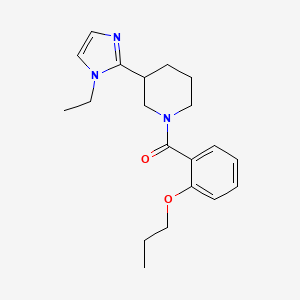

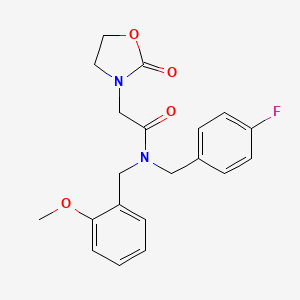

![molecular formula C18H17N3O B5565008 2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5565008.png)

2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Chemical Reactions Analysis

The chemical reactions involving “2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol” are not well-documented in the literature. The reactivity of this compound would likely be influenced by the presence of the phenol and amino groups, as well as the pyrimidine ring .Applications De Recherche Scientifique

Aldose Reductase Inhibition and Antioxidant Properties

A study by La Motta et al. (2007) on pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural motifs with the specified compound, demonstrates the potential for selective inhibition of aldose reductase (ALR2) alongside significant antioxidant properties. These derivatives exhibit activity in the micromolar/submicromolar range, with modifications on the molecule affecting inhibitory potency. Such compounds have therapeutic potential in treating complications related to diabetes and oxidative stress-related diseases (La Motta et al., 2007).

Catalytic and Antifungal Activities

Research into copper(II) complexes containing phenolate-type ligands, as discussed by Peralta et al. (2010), explores their catalytic activities in oxidizing reactions and DNA cleavage capabilities. These studies highlight the potential for developing novel catalysts and therapeutic agents targeting DNA structures, pointing towards the broader applicability of phenol derivatives in biochemical and pharmaceutical research (Peralta et al., 2010).

Structural and Magnetic Studies

The exploration of zinc complexes of mono- and diradical Schiff and Mannich bases by Orio et al. (2010) provides insights into the spin interaction within octahedral zinc complexes. These findings have implications for the design of molecular materials with specific magnetic properties, indicating the utility of phenol derivatives in materials science and nanotechnology (Orio et al., 2010).

Synthesis and Proteasome Inhibition in Cancer Research

Yan et al. (2015) synthesized compounds by condensing 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one with various aminophenols, leading to pyrazolone-enamines showing significant inhibitory effects on liver cancer HepG2 cells. These compounds provide a basis for the development of new antitumor agents, demonstrating the role of phenolic compounds in the synthesis of potential therapeutic molecules (Yan et al., 2015).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Gangjee et al. (2008) highlight the synthesis of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This research underscores the potential of pyrimidinyl phenol derivatives in crafting dual-action anticancer drugs, offering a promising avenue for therapeutic intervention (Gangjee et al., 2008).

Mécanisme D'action

Orientations Futures

The future directions for research on “2-{4-methyl-6-[(4-methylphenyl)amino]-2-pyrimidinyl}phenol” could include further investigation into its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, potential applications for this compound in fields such as medicine or materials science could be explored .

Propriétés

IUPAC Name |

2-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-7-9-14(10-8-12)20-17-11-13(2)19-18(21-17)15-5-3-4-6-16(15)22/h3-11,22H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKXDDXZCBYYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)